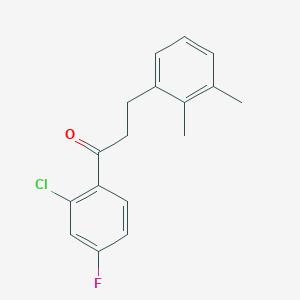
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a trichlorophenyl group attached to a heptanoic acid chain with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid typically involves the reaction of 3,4,5-trichlorobenzene with heptanoic acid derivatives under specific conditions. One common method includes the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the trichlorophenyl group onto the heptanoic acid backbone. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes to ensure scalability and cost-effectiveness. These processes often include the use of catalytic systems to enhance reaction efficiency and reduce by-products. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of 7-(3,4,5-Trichlorophenyl)-heptanoic acid.
Reduction: Formation of 7-(3,4,5-Trichlorophenyl)-7-hydroxyheptanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The trichlorophenyl group can interact with hydrophobic pockets in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trichlorophenylboronic acid: Shares the trichlorophenyl group but differs in the functional groups attached to the phenyl ring.
3,4,5-Trichlorophenylacetic acid: Similar structure but with an acetic acid moiety instead of a heptanoic acid chain.
3,4,5-Trichlorophenylmethanol: Contains a hydroxyl group instead of a ketone and carboxylic acid.
Uniqueness
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid is unique due to its combination of a trichlorophenyl group with a heptanoic acid chain and a ketone functional group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .
Propriétés
IUPAC Name |
7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZNNIUADDXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














